molecular formula C12H9BrO B14055908 1-(Bromomethyl)naphthalene-8-carboxaldehyde

1-(Bromomethyl)naphthalene-8-carboxaldehyde

Cat. No.: B14055908
M. Wt: 249.10 g/mol
InChI Key: RKAGQUFZPPVCFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)naphthalene-8-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)naphthalene-8-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)naphthalene-8-carboxaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-8-carboxaldehyde involves its reactivity with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The aldehyde group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)naphthalene-8-carboxaldehyde
  • 1-(Iodomethyl)naphthalene-8-carboxaldehyde
  • 1-(Hydroxymethyl)naphthalene-8-carboxaldehyde

Uniqueness

1-(Bromomethyl)naphthalene-8-carboxaldehyde is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

8-(bromomethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9BrO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,8H,7H2

InChI Key

RKAGQUFZPPVCFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CBr)C(=CC=C2)C=O

Origin of Product

United States

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